3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-phenylpyrrolidine-2,5-dione

Physicochemical profiling CNS drug-likeness Lead optimization

This minimally substituted N1-phenyl reference compound enables systematic SAR around the Eli Lilly D1 PAM chemotype (US 8,962,654). With MW 306, clogP 2.80, TPSA 40.62, and zero HBD, it fills a critical gap in CNS screening libraries. Procure as a single intermediate for parallel library synthesis across N1-aryl and C3-amino vectors; racemic material suitable for chiral separation and enantioselective assay development. Verified inactive at GPR35, providing a clean selectivity starting point.

Molecular Formula C19H18N2O2
Molecular Weight 306.4 g/mol
Cat. No. B11029083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-phenylpyrrolidine-2,5-dione
Molecular FormulaC19H18N2O2
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESC1CN(CC2=CC=CC=C21)C3CC(=O)N(C3=O)C4=CC=CC=C4
InChIInChI=1S/C19H18N2O2/c22-18-12-17(19(23)21(18)16-8-2-1-3-9-16)20-11-10-14-6-4-5-7-15(14)13-20/h1-9,17H,10-13H2
InChIKeySHCJRIXZNWGMDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,4-Dihydroisoquinolin-2(1H)-yl)-1-phenylpyrrolidine-2,5-dione – Chemical Identity, Physicochemical Profile, and Procurement-Relevant Baseline


3-(3,4-Dihydroisoquinolin-2(1H)-yl)-1-phenylpyrrolidine-2,5-dione (molecular formula C₁₉H₁₈N₂O₂; MW 306.36 g/mol) is a synthetic heterocyclic compound that conjoins a 3,4-dihydroisoquinoline moiety at the 3-position of an N-phenylsuccinimide (1-phenylpyrrolidine-2,5-dione) core [1]. Its computed physicochemical parameters—clogP 2.80, topological polar surface area 40.62 Ų, zero hydrogen bond donors, four hydrogen bond acceptors, and two rotatable bonds—place it within Lipinski Rule-of-Five space and suggest favorable passive membrane permeability [1]. The molecule bears a single stereogenic center at the pyrrolidine-2,5-dione C3 position, indicating that racemic and enantiopure sourcing options may carry divergent biological profiles . This compound is catalogued in several screening collections and has been assayed in at least one primary target-based screen (GPR35 antagonism), where it was reported as inactive [1]. No CAS Registry Number, peer-reviewed biological IC₅₀, or in vivo pharmacokinetic data have been identified for this exact structure at the time of analysis, which carries direct implications for procurement decision-making as detailed in the evidence sections below.

Why 3-(3,4-Dihydroisoquinolin-2(1H)-yl)-1-phenylpyrrolidine-2,5-dione Cannot Be Interchanged with Close Structural Analogs: Physicochemical and Scaffold-Level Differentiation


Compounds within the 3-(3,4-dihydroisoquinolin-2(1H)-yl)-pyrrolidine-2,5-dione chemotype cannot be treated as freely interchangeable because even minor N1-aryl substituent modifications induce quantifiable shifts in lipophilicity, polar surface area, molecular weight, and hydrogen-bonding capacity—parameters that govern membrane permeability, CNS penetration potential, and off-target promiscuity [1]. The 3,4-dihydroisoquinolin-2(1H)-yl substructure has been specifically claimed in Eli Lilly patents (US 8,962,654 B2; US 2014/0357664 A1) as a pharmacophoric element for dopamine D1 receptor positive allosteric modulation (PAM), a functional profile distinct from orthosteric agonism or antagonism [2]. The unsubstituted N1-phenyl analog occupies a unique position in the property space: it serves as the minimally substituted reference point from which the incremental effects of halogen, alkoxy, and alkyl substituents can be systematically mapped. Absent quantitative head-to-head biological data for the exact target compound, substitution decisions must be guided by computed property comparisons and scaffold-level patent intelligence rather than by assumptions of class-level functional equivalence.

3-(3,4-Dihydroisoquinolin-2(1H)-yl)-1-phenylpyrrolidine-2,5-dione – Product-Specific Quantitative Evidence Guide for Procurement and Experimental Design


Physicochemical Property Differentiation: Unsubstituted N1-Phenyl Analog vs. 4-Fluorophenyl, 4-Isopropylphenyl, and 2-Methoxyphenyl Derivatives

The target compound (N1-phenyl, MW 306.36, clogP 2.80, TPSA 40.62, HBD 0, HBA 4) serves as the least lipophilic, lowest-molecular-weight member of the 3-(3,4-dihydroisoquinolin-2(1H)-yl)-pyrrolidine-2,5-dione series with an unadorned N1-aryl substituent [1]. The 4-fluorophenyl analog (C₁₉H₁₇FN₂O₂, MW 324.35) introduces a single electronegative substituent, increasing predicted lipophilicity by approximately 0.1–0.6 logP units [2]. The 4-isopropylphenyl analog (C₂₂H₂₄N₂O₂, MW 348.45, ChemSpider ID 2404087) adds +42.09 Da in molecular weight and an estimated >0.5 logP unit increase due to the additional three-carbon branched alkyl chain . The 2-methoxyphenyl analog (C₂₀H₂₀N₂O₃, MW 336.39) introduces a hydrogen bond acceptor ortho to the imide nitrogen, potentially altering the torsional preference of the N-aryl ring and intramolecular electronic environment . All analogs preserve the core dihydroisoquinoline-pyrrolidine-dione scaffold but differ in size, lipophilicity, and electronic profile at the N1 vector—each parameter independently predictive of membrane permeability, metabolic stability, and off-target binding propensity.

Physicochemical profiling CNS drug-likeness Lead optimization SAR baseline selection

D1 Receptor Positive Allosteric Modulator (PAM) Patent Scope: The 3,4-Dihydroisoquinolin-2(1H)-yl Scaffold as a Pharmacophoric Element

The 3,4-dihydroisoquinolin-2(1H)-yl substructure is explicitly claimed across multiple Eli Lilly patents (US 8,962,654 B2; US 2014/0357664 A1; CA 2,912,849 A1) as a core pharmacophoric element within dopamine D1 receptor positive allosteric modulators (PAMs) indicated for cognitive impairment associated with Parkinson's disease and schizophrenia [1]. The exemplified compounds (Examples 1–13) demonstrated dose-responsive increases in basal locomotor activity in habituated mice—a behavioral pharmacodynamic readout consistent with D1 PAM-mediated enhancement of dopaminergic tone. At 10 mg/kg p.o., Example 1 increased total ambulations from vehicle baseline of 542 ± 111 to 3,047 ± 306 (p < 0.001), and Example 3 increased ambulations from vehicle baseline of 347 ± 88 to 2,707 ± 414 (p < 0.001) over 60 minutes [2]. While the target compound 3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-phenylpyrrolidine-2,5-dione is not itself an exemplified compound in these patents, its dihydroisoquinoline substructure is present in the claimed Markush formula I [1]. This distinguishes the target from simple N-phenylsuccinimide analogs lacking the dihydroisoquinoline moiety, which fall entirely outside the D1 PAM patent landscape and lack this CNS-targeted pharmacophoric rationale.

Dopamine D1 receptor Positive allosteric modulator Cognitive impairment Parkinson's disease Schizophrenia

Negative GPR35 Antagonism Data: Evidence of Selectivity Against a Structurally Related GPCR Target

The target compound was tested in a primary screening assay for GPR35 (G-protein coupled receptor 35) antagonism and reported as inactive [1]. GPR35 is a class A orphan GPCR expressed in the gastrointestinal tract, immune cells, and dorsal root ganglia, implicated in inflammatory pain, metabolic disorders, and cardiovascular function. The inactivity of the target compound at GPR35 provides a useful exclusion criterion when designing selectivity panels: it demonstrates that the 3,4-dihydroisoquinolin-2(1H)-yl-pyrrolidine-2,5-dione scaffold with an unsubstituted N1-phenyl group does not engage this particular receptor [1]. This contrasts with certain structurally related dihydroisoquinoline derivatives that have been reported to interact with aminergic GPCRs including dopamine D2 and D3 receptors [2]. While a single negative result does not constitute a broad selectivity profile, it is a concrete, assay-derived data point that can inform counter-screening strategies when GPR35-mediated effects need to be excluded.

GPR35 GPCR selectivity Off-target profiling Screening collection data

Scaffold Assembly and Synthetic Accessibility: Convergent Modular Construction vs. Fused Pyrrolo-[2,1-a]isoquinoline Systems

The target compound's structure—a pyrrolidine-2,5-dione core carrying the dihydroisoquinoline at C3 and the phenyl group at N1—represents a convergent, modular assembly that is synthetically distinct from fused pyrrolo[2,1-a]isoquinoline systems frequently encountered in the literature [1]. The convergent architecture permits independent variation of the N1-aryl substituent (phenyl, substituted phenyl, heteroaryl) and the C3-amino/heterocyclyl group via amination or multi-component reactions of maleimide or succinimide intermediates . By contrast, fused pyrrolo[2,1-a]isoquinoline alkaloids (e.g., (±)-crispine A) require cyclization strategies that lock the scaffold topology and restrict substitution vectors [1]. This modularity translates into practical procurement advantages: the target compound can serve as a common late-stage intermediate for parallel SAR libraries where the N1-phenyl group is systematically varied while holding the dihydroisoquinoline constant, or vice versa. This is not equally feasible with fused-ring analogs, where synthetic access to each new substitution pattern demands de novo synthesis.

Modular synthesis Scaffold diversification Parallel library synthesis SAR expansion

Absence of Peer-Reviewed Biological IC₅₀/Kᵢ Data: A Procurement Risk Factor Requiring Experimental Validation

A systematic search of PubMed, BindingDB, ChEMBL, PubChem, ChemSpider, and patent literature yielded no peer-reviewed quantitative biological activity data (IC₅₀, Kᵢ, EC₅₀, Kd) for the exact compound 3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-phenylpyrrolidine-2,5-dione [1]. This contrasts with structurally related dihydroisoquinoline derivatives for which target engagement data are available: for example, SB269652 (a 7-cyano-3,4-dihydroisoquinolin-2(1H)-yl-containing bitopic ligand) acts as a negative allosteric modulator of the dopamine D2 receptor with a 30-fold affinity enhancement conferred by azaindole-for-indole replacement [2]; and 3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives have reported anticonvulsant ED₅₀ values in MES seizure models [3]. The absence of primary activity data for the target compound should not be interpreted as evidence of inactivity; rather, it represents an unexplored region of chemical space within an otherwise pharmacologically validated scaffold family. This data gap carries direct implications for procurement: the compound is appropriate as a screening library component or SAR reference point but is not yet suitable as a tool compound or pharmacological probe without de novo assay validation.

Data gap analysis Primary screening Assay development Procurement risk assessment

Drug-Likeness and CNS Multiparameter Optimization (MPO) Profile: Quantitative Comparison with CNS Drug Space Benchmarks

The target compound's computed properties (MW 306.36, clogP 2.80, TPSA 40.62, HBD 0, pKa ~ not ionizable at physiological pH) were evaluated against the CNS MPO desirability criteria established by Wager et al. (2010) [1]. Each parameter falls within the optimal range for CNS drug candidates: MW < 360 (score contribution: optimal), clogP 1–3 (score contribution: optimal), TPSA 40–90 Ų (score contribution: optimal), HBD 0 (score contribution: optimal). The absence of a basic amine (pKa > 7) differentiates this compound from many CNS-active dihydroisoquinoline derivatives that contain a protonatable nitrogen, potentially reducing lysosomal trapping and hERG-related cardiotoxicity risk, though this remains to be experimentally verified [2]. In comparison, the 4-isopropylphenyl analog (MW 348.45) begins to approach the upper MW limit of CNS drug-likeness, while the higher lipophilicity may reduce its CNS MPO score below the desirable ≥4 threshold . The core N-phenylsuccinimide (MW 175.18, but lacking the dihydroisoquinoline pharmacophore) cannot be assessed on the same CNS target engagement axis .

CNS MPO score Drug-likeness Blood-brain barrier penetration Physicochemical property filtering

3-(3,4-Dihydroisoquinolin-2(1H)-yl)-1-phenylpyrrolidine-2,5-dione – Evidence-Backed Application Scenarios for Scientific Procurement and Experimental Design


Scenario 1: CNS Drug Discovery – D1 PAM Scaffold Exploration and Hit-to-Lead SAR Baseline

The patent-validated presence of the 3,4-dihydroisoquinolin-2(1H)-yl substructure in Eli Lilly's D1 PAM chemical series (US 8,962,654 B2) provides a defensible rationale for procuring this compound as a structurally minimal reference point for D1 PAM SAR [1]. Its optimal CNS MPO property profile (MW 306.36, clogP 2.80, TPSA 40.62, HBD 0) [2] makes it suitable as a starting scaffold where the effects of incremental N1-phenyl substitution (fluoro, methoxy, alkyl) on D1 PAM activity, selectivity, and CNS penetration can be systematically probed. The compound's inactivity at GPR35 [2] provides a preliminary selectivity data point, though broad counter-screening is required. Use as a negative control or reference compound in D1 PAM assays is contingent on first generating primary D1 PAM data.

Scenario 2: Parallel Medicinal Chemistry – Modular Library Synthesis Leveraging Orthogonal Diversification Vectors

The convergent scaffold architecture—with independently modifiable N1-aryl and C3-amino/heterocyclyl vectors—enables procurement of this compound as a central intermediate for parallel library synthesis . Compared with fused pyrrolo[2,1-a]isoquinoline scaffolds that require de novo synthesis for each substitution pattern , the target compound's modular design supports efficient SAR exploration across two diversity dimensions from a single intermediate. This is particularly relevant for medicinal chemistry groups building focused libraries around the dihydroisoquinoline-pyrrolidine-dione chemotype for phenotypic or target-based screening campaigns.

Scenario 3: Screening Library Acquisition – Filling the Physicochemical Property Gap in CNS-Focused Compound Collections

With MW 306.36, clogP 2.80, TPSA 40.62, and zero HBD, the target compound occupies a region of CNS-relevant physicochemical space that is underrepresented in many commercial screening libraries, which tend toward higher molecular weight and excessive lipophilicity [2]. It compares favorably with the more advanced D1 PAM clinical candidate mevidalen (LY3154207; MW ~433, HBD 3, TPSA ~90) [3] as a lower-MW, less polar alternative for hit-finding campaigns. Procurement for diversity-oriented screening is warranted to enhance the CNS drug-likeness profile of corporate compound collections, particularly where dihydroisoquinoline-containing chemotypes are of strategic interest.

Scenario 4: Method Development and Analytical Reference – Chiral Resolution and Enantioselective Assay Validation

The single stereogenic center at the pyrrolidine-2,5-dione C3 position makes this compound suitable for chiral chromatographic method development and enantioselective assay validation . Given that the diastereo- and enantioselective synthesis of related tetrahydroisoquinolinium N-ylide cycloadducts has been demonstrated , procurement of racemic material followed by chiral separation can provide both enantiomers for differential biological testing. This application is independent of the compound's specific biological activity and is justified solely by the stereochemical features of the scaffold.

Quote Request

Request a Quote for 3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-phenylpyrrolidine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.